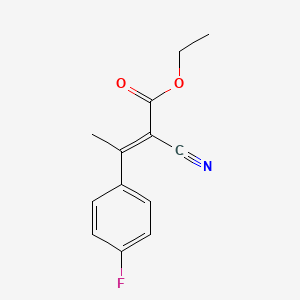

Ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate

Description

Ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate (CAS: 15297-64-0) is a fluorinated α,β-unsaturated ester with the molecular formula C₁₃H₁₂FNO₂ and a molecular weight of 233.24 g/mol . Its structure features a cyano group at the α-position and a 4-fluorophenyl substituent at the β-position of a but-2-enoate backbone. Key computed properties include an XLogP3 value of 3.2 (indicating moderate lipophilicity) and a topological polar surface area (PSA) of 50.1 Ų, reflecting its hydrogen-bond acceptor capacity . The compound is used in organic synthesis, particularly in Michael addition reactions and as a precursor for heterocyclic compounds .

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(4-fluorophenyl)but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFJIISUCYHBLT-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C1=CC=C(C=C1)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide in ethanol . The reaction typically proceeds under reflux conditions to yield the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amine derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s cyano and ester groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the inhibition of certain enzymes or receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

*Estimated based on structural similarities.

Key Observations:

Backbone Length and Reactivity: The but-2-enoate backbone (target compound) has a longer carbon chain than acrylate derivatives (e.g., 18861-57-9), increasing lipophilicity (XLogP3: 3.2 vs. Acrylate derivatives (e.g., 3fb in ) are more reactive in Knoevenagel condensations due to greater conjugation stability .

Substituent Effects :

- Electron-withdrawing groups (e.g., -F, -CF₃) enhance the electrophilicity of the α,β-unsaturated system. The 4-trifluoromethylphenyl analogue (XLogP3: 3.6) exhibits stronger electron withdrawal than -F, favoring nucleophilic attack .

- The 4-hydroxyphenyl derivative (6935-44-0) has lower lipophilicity (XLogP3: 1.5) and higher PSA due to its -OH group, improving aqueous solubility .

Functional Group Variations: Replacing the ester with an amide (e.g., 2-cyano-3-(4-fluorophenyl)acrylamide) reduces reactivity toward nucleophiles but enhances stability, making it suitable for pharmacological intermediates .

Stereochemical and Isomeric Considerations

- Z/E Isomerism: Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate (5209-21-2) and its E-isomer (18861-57-9) demonstrate how stereochemistry affects properties. The E-configuration allows better conjugation, increasing UV absorption and stability .

- But-2-enoate vs. Prop-2-enoate: The target compound’s extended chain may reduce crystallization tendency compared to acrylates, impacting formulation in synthetic applications .

Biological Activity

Ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H12FNO2 and a CAS number of 15297-64-0. It features a cyano group and a fluorophenyl substituent, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of the fluorine atom may enhance lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, derivatives of cyano-containing compounds are recognized for their potential to inhibit cancer cell proliferation. Studies have shown that such compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Compounds with similar structures have demonstrated activity against a range of bacteria and fungi. For example, research has highlighted the effectiveness of cyano-containing compounds against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains, indicating a potential for developing new antimicrobial agents.

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors. The cyano and ester groups play crucial roles in these interactions, which can lead to the inhibition of certain biological pathways. For instance, studies suggest that the compound may inhibit protein synthesis or disrupt nucleic acid production in target microorganisms.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Effective against MRSA |

| Methyl 2-cyano-3-(4-cyanophenyl)but-2-enoate | Similar structure | High | Moderate against Gram-positive bacteria |

| Ethyl (E)-2-cyano-2-(2,3-dihydro-1H-inden-1-ylidene)acetate | Different structure | Low | Effective against fungi |

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Study : In vitro assays showed that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.

- Antimicrobial Study : A recent study demonstrated that this compound effectively inhibited the growth of MRSA at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.